Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method involves the reaction of o-phenylenediamine with benzyl glyoxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Materials Science: The compound is employed in the synthesis of fluorescent materials and organic sensitizers for solar cells.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and polymers.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- 6-fluoro-4-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid tert-butyl ester
Uniqueness
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its specific benzyl ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where tailored functional groups are essential for desired activity and performance.
Properties
IUPAC Name |
benzyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVGCYRIIUFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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